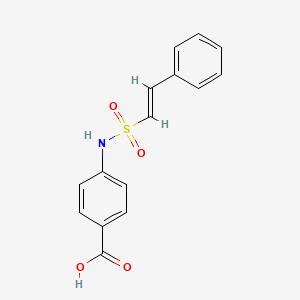

4-(2-Phenylethenesulfonamido)benzoic acid

Description

4-(2-Phenylethenesulfonamido)benzoic acid (CAS: 315677-94-2) is a sulfonamide derivative of benzoic acid with the molecular formula C₁₅H₁₃NO₄S and a molecular weight of 303.33 g/mol . Its structure consists of a benzoic acid backbone linked via a sulfonamide group to a phenylethene moiety.

Sulfonamides are known for their bioactivity, often serving as enzyme inhibitors or antimicrobial agents, while the carboxylic acid group enhances solubility and enables salt formation .

Structure

3D Structure

Properties

IUPAC Name |

4-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4S/c17-15(18)13-6-8-14(9-7-13)16-21(19,20)11-10-12-4-2-1-3-5-12/h1-11,16H,(H,17,18)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCKFVUBJAWFPQ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethenesulfonamido)benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylethenesulfonamido)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(2-Phenylethenesulfonamido)benzoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-Phenylethenesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-(2-Phenylethenesulfonamido)benzoic acid, we compare it with two analogs: 4-(2-Iodobenzenesulfonamido)benzoic acid monohydrate and 4-(2-fluorobenzenesulfonamido)benzoic acid. Key differences lie in the substituents on the sulfonamide aromatic ring, which influence electronic, steric, and crystallographic properties.

Structural and Physicochemical Properties

Key Observations:

Molecular Weight Differences :

- The iodinated analog has the highest molecular weight (421.26 g/mol) due to iodine’s large atomic mass, while the fluorinated variant is lighter (295.29 g/mol). The target compound sits intermediately at 303.33 g/mol.

Substituent Effects: Electron-Withdrawing vs. Electron-Donating: The fluorine substituent (fluorinated analog) is strongly electron-withdrawing, likely increasing the benzoic acid group’s acidity (lower pKa) compared to the target compound. Steric and Polarizability Effects: The iodine atom (iodinated analog) has a high polarizability and larger atomic radius, which may influence crystal packing through halogen bonding, as evidenced by its low R factor (0.046) in crystallographic refinement .

Crystallographic Data: The iodinated analog’s structure was resolved using single-crystal X-ray diffraction with an R factor of 0.046, indicating high precision .

Reactivity and Stability

- Hydrolytic Stability : Sulfonamides are generally resistant to hydrolysis, but the electron-withdrawing fluorine in the fluorinated analog could increase susceptibility to nucleophilic attack compared to the target compound.

Biological Activity

4-(2-Phenylethenesulfonamido)benzoic acid, also known by its CAS number 315677-94-2, is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₅H₁₃N₀₄S

- Molecular Weight : 303.33 g/mol

- CAS Number : 315677-94-2

- Structure : The compound features a benzoic acid moiety with a sulfonamide group attached to a phenylethene chain, which may contribute to its biological activity.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential applications, particularly in plant biology and antimicrobial activity.

Plant Growth Regulation

Recent studies have highlighted the compound's role as a plant growth regulator. It has been observed to influence various physiological processes in plants:

- Inhibition of Germination : At concentrations as low as 0.5 µM, it effectively inhibits seed germination in tomato plants.

- Lateral Branching Suppression : The compound significantly reduces lateral branching at concentrations ranging from 10 to 100 µM.

- Field Application : Foliar application of 25 µM altered the architecture of tomato plants without adversely affecting overall growth or fruit yield.

The mechanism behind these effects appears to involve the modulation of plant hormones and genes related to secondary metabolism and transport processes .

Case Studies

- Plant Growth Regulation Study :

-

Antimicrobial Evaluation :

- Although direct studies on this specific compound are scarce, related benzoic acid derivatives have been extensively studied for their antimicrobial properties, showing promising results against common agricultural pathogens. These findings suggest that further exploration into the antimicrobial potential of this compound could yield beneficial applications in crop protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.